molecular formula C18H13FN2O2S B2568397 2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide CAS No. 941993-82-4

2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide

Cat. No. B2568397
CAS RN: 941993-82-4
M. Wt: 340.37
InChI Key: WXCDVIHSKVXUJO-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide, also known as FPhTC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FPhTC belongs to the class of thieno[3,2-b]thiophene derivatives and has been studied for its ability to modulate various biological pathways.

Scientific Research Applications

Antitumor Properties

2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide: exhibits potential antitumor activities. In a study by Huang et al., a related compound (N-methylpicolinamide-4-thiol derivative) displayed potent and broad-spectrum anti-proliferative effects on human cancer cell lines, surpassing sorafenib. Specifically, compound 6p selectively inhibited Aurora-B kinase, a protein involved in mitosis regulation. The stable interactions of 6p with Aurora-B kinase were confirmed through molecular docking studies .

HIV Treatment

TMC-114 (darunavir): , a derivative of 2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide, is a protease inhibitor used for treating HIV infections. It has shown efficacy in suppressing viral replication and improving patient outcomes.

Other Potential Applications

While the above two areas are well-documented, further research may reveal additional applications. However, due to the complex structure of this compound, its synthesis remains challenging. Researchers continue to explore its properties and potential therapeutic uses .

properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S/c19-13-8-4-7-12(9-13)17(23)21-18-14(16(20)22)10-15(24-18)11-5-2-1-3-6-11/h1-10H,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCDVIHSKVXUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC(=CC=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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